(1-Amino-2-iminoethylidene)sulfuramidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (1-Amino-2-iminoethylidene)sulfuramidous acid involves specific reaction conditions and reagents. One common method includes the reaction of sulfur trioxide and sulfuric acid with urea, which produces sulfamic acid as an intermediate . This intermediate can then be further reacted to form this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like water or carbon tetrachloride .
Analyse Chemischer Reaktionen
(1-Amino-2-iminoethylidene)sulfuramidous acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other sulfur-containing compounds. In biology, it has potential applications in studying enzyme interactions and protein folding due to its unique structure. In medicine, it may be explored for its potential therapeutic properties, particularly in the development of new drugs. Industrially, it can be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of (1-Amino-2-iminoethylidene)sulfuramidous acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, affecting their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
(1-Amino-2-iminoethylidene)sulfuramidous acid can be compared to other similar compounds such as sulfamic acid and amidosulfurous acid. These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, sulfamic acid has a simpler structure and different reactivity compared to this compound .
Eigenschaften
CAS-Nummer |
869697-23-4 |
---|---|
Molekularformel |
C2H5N3O2S |
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
1-amino-2-imino-1-sulfinoiminoethane |
InChI |
InChI=1S/C2H5N3O2S/c3-1-2(4)5-8(6)7/h1,3H,(H2,4,5)(H,6,7) |
InChI-Schlüssel |
AURHYYGSUMKEDB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)C(=NS(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.